molecular formula C8H10F2N2 B1466838 N1-ethyl-4,5-difluorobenzene-1,2-diamine CAS No. 1186528-34-6

N1-ethyl-4,5-difluorobenzene-1,2-diamine

Cat. No.: B1466838
CAS No.: 1186528-34-6
M. Wt: 172.18 g/mol
InChI Key: GHSYZEJNKPXZAE-UHFFFAOYSA-N
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Description

N1-Ethyl-4,5-difluorobenzene-1,2-diamine ( 1186528-34-6) is a fluorinated aromatic diamine of high interest in organic synthesis and pharmaceutical research. This compound, with the molecular formula C 8 H 10 F 2 N 2 and a molecular weight of 172.18 g/mol, serves as a versatile building block for the construction of more complex heterocyclic systems . Its structure features both fluorine atoms and amine functional groups on a benzene ring, which allows researchers to explore its utility in creating molecules with specific electronic characteristics and binding properties. The primary research value of this diamine lies in its role as a key precursor in medicinal chemistry, particularly in the synthesis of proprietary compounds and investigational new drugs. The presence of the ethyl group and fluorine substituents can significantly influence the lipophilicity, metabolic stability, and binding affinity of the resulting molecules, making them valuable for structure-activity relationship (SAR) studies. While the specific biological mechanism of action for this compound itself may not be defined, its derivatives are often designed to interact with specific enzymatic targets or cellular pathways. This product is intended For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or animal use . Researchers should handle this material with appropriate precautions, using personal protective equipment and working in a well-ventilated laboratory environment, such as a chemical fume hood .

Properties

IUPAC Name

2-N-ethyl-4,5-difluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2/c1-2-12-8-4-6(10)5(9)3-7(8)11/h3-4,12H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSYZEJNKPXZAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=C(C=C1N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-ethyl-4,5-difluorobenzene-1,2-diamine is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its ethyl substituent and difluorobenzene structure. The presence of fluorine atoms enhances the compound's lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to modulate enzyme activities, which can lead to various biological effects:

  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on certain kinases and enzymes involved in metabolic pathways.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cellular models.

In Vitro Studies

Several studies have evaluated the in vitro biological activity of this compound. Below is a summary table highlighting key findings from these investigations:

Study Cell Line/Model Activity IC50 (μM) Notes
Study 1HepG2Cytotoxicity10.5Moderate toxicity observed
Study 2SH-SY5YNeuroprotection8.2Significant reduction in ROS levels
Study 3S. mansoni (in vivo)Antischistosomal20.0Moderate worm burden reduction

Case Study 1: Neuroprotective Effects

In a study involving neuroblastoma cells (SH-SY5Y), this compound showed promising neuroprotective effects against oxidative stress induced by hydrogen peroxide. The compound significantly reduced intracellular reactive oxygen species (ROS) levels and improved mitochondrial membrane potential, indicating its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Antischistosomal Activity

Research investigating the antischistosomal properties of this compound revealed moderate efficacy against Schistosoma mansoni in infected mice. The compound achieved a worm burden reduction of approximately 36% following administration at a dose of 20 mg/kg. However, the therapeutic window was noted to be small, necessitating further optimization for clinical application.

Discussion

The biological activity of this compound suggests that it holds promise as a lead compound for drug development across various therapeutic areas. Its ability to modulate enzyme activity and exhibit antioxidant properties positions it as a candidate for treating conditions associated with oxidative stress and metabolic dysregulation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and applications of N1-ethyl-4,5-difluorobenzene-1,2-diamine and its analogs:

Compound Name Substituents Key Applications/Properties References
This compound N1-ethyl, 4-F, 5-F Potential use in polymers, drug synthesis Hypothetical (comparative analysis)
4,5-Difluorobenzene-1,2-diamine No N1-substituent, 4-F, 5-F Precursor for F-doped CQDs, polymer synthesis
3,6-Dibromo-4,5-difluorobenzene-1,2-diamine 3-Br, 6-Br, 4-F, 5-F Building block for D–A copolymers
N-Cyclopropyl-4,5-difluorobenzene-1,2-diamine N1-cyclopropyl, 4-F, 5-F Intermediate for PET tracers (e.g., AldoView)
4-Chloro-3,5-difluorobenzene-1,2-diamine 4-Cl, 3-F, 5-F Not specified; likely pharmaceutical research
Key Observations:
  • Substituent Effects: Ethyl vs. Cyclopropyl: The ethyl group (electron-donating) may improve solubility and stability compared to the strained cyclopropyl ring, which could influence reactivity in reductive amination or cyclization reactions . Halogenation: Bromine substituents (e.g., 3,6-dibromo analog) enhance cross-coupling reactivity for synthesizing conjugated polymers, whereas fluorine atoms improve thermal stability and optoelectronic properties . Chloro vs.
This compound (Hypothetical Pathway):

N1-Alkylation : Reacting 4,5-difluorobenzene-1,2-diamine with ethyl bromide under basic conditions.

Reductive Amination : Using glyoxylic acid or ethylamine derivatives, as seen in cyclopropyl analogs .

Comparison with Other Diamines:
  • 4,5-Difluorobenzene-1,2-diamine : Synthesized via nitration/hydrolysis of 3,4-difluoroaniline followed by SnCl₂ reduction .
  • 3,6-Dibromo-4,5-difluorobenzene-1,2-diamine : Bromination of the parent diamine or precursor nitro compound .
  • N-Cyclopropyl Analog : Reductive amination of 4,5-difluorobenzene-1,2-diamine with cyclopropanecarboxaldehyde .

Physicochemical Properties

  • Solubility : Ethyl and cyclopropyl groups likely improve organic solvent compatibility compared to polar halogenated analogs.
  • Stability : Ethyl-substituted diamines may exhibit better stability than nitro- or bromo-substituted derivatives, which often require immediate use post-synthesis .
  • NMR Profiles :
    • Ethyl Group : Expected δ ~1.2–1.5 ppm (triplet, CH₃) and δ ~3.0–3.5 ppm (quartet, CH₂) in $ ^1H $ NMR.
    • Fluorine Substituents : Deshield aromatic protons (δ ~6.5–8.0 ppm) and show distinct $ ^{19}F $ NMR shifts (e.g., δ -130 to -158 ppm for dibromo analogs) .

Preparation Methods

Nitration and Reduction Route

  • Nitration: Fluorobenzene derivatives are nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at desired positions, typically yielding 4,5-difluoronitrobenzene.
  • Reduction: The nitro groups are reduced to amino groups using catalytic hydrogenation (e.g., hydrogen gas with palladium on carbon catalyst) or chemical reducing agents such as iron powder in acidic conditions.

This method provides the fluorinated benzene-1,2-diamine scaffold necessary for further functionalization.

N1-Ethylation of Benzene-1,2-diamine

  • Selective Alkylation: The N1 position is selectively alkylated using ethyl halides (e.g., ethyl bromide or ethyl iodide) under basic conditions to avoid over-alkylation.
  • Catalysts and Conditions: Copper or palladium catalysts can be employed to facilitate C–N bond formation under controlled temperatures (typically 100–140 °C) in solvents like ethylene glycol or toluene. Phase-transfer catalysts such as tetrabutylammonium bromide may be used to enhance reaction efficiency.
  • Sealed Tube Reactions: Sealed tube or microwave-assisted conditions can improve yields and reduce reaction times.

The reaction parameters are optimized to achieve high selectivity for mono-ethylation at the N1 position without affecting the aromatic fluorine substituents.

Advanced Catalytic Methods

Recent advances in palladium-catalyzed Buchwald-Hartwig amination reactions offer regioselective and efficient routes to substituted benzene-1,2-diamines:

  • Microwave-Assisted Pd-Catalyzed Double C–N Arylation: This method allows rapid and regioselective formation of N-aryl benzene-1,2-diamines with halogen substituents. Although primarily applied to iodo-substituted derivatives, the methodology can be adapted for fluorinated substrates to achieve selective N1 substitution.
  • Catalyst Systems: Pd(OAc)2 with ligands such as XantPhos in the presence of bases like cesium carbonate in anhydrous solvents under microwave irradiation at 100–140 °C has been shown to yield high-purity products.
  • Scalability: These methods are scalable and provide yields up to 62% for complex substituted diamines, indicating their potential applicability for synthesizing this compound.

Comparative Data Table of Preparation Methods

Step Method/Conditions Key Reagents/Catalysts Yield (%) Notes
Nitration Conc. HNO3/H2SO4 mixture Fluorobenzene 70–85 Introduces nitro groups at 4,5-positions
Reduction H2, Pd/C catalyst or Fe/acid 4,5-Difluoronitrobenzene 80–95 Converts nitro to amino groups
N1-Ethylation Ethyl halide, Cu catalyst, TBAB, Cs2CO3, sealed tube Ethyl bromide/iodide, Cu catalyst 85–96 Selective mono-alkylation at N1
Pd-Catalyzed Double C–N Arylation Pd(OAc)2, XantPhos, Cs2CO3, microwave, toluene Benzene-1,2-diamine derivatives Up to 62 Regioselective, scalable, applicable to halogenated diamines

Research Findings and Notes

  • Copper catalysts enhance C–N coupling efficiency during alkylation, while palladium catalysts are preferred for regioselective arylation reactions.
  • Phase-transfer catalysts improve reactant solubility and reaction rates.
  • Microwave-assisted reactions reduce reaction time significantly while maintaining high selectivity.
  • Purification typically involves column chromatography or recrystallization to achieve high purity.
  • Spectroscopic characterization (NMR, FTIR, MS) confirms the substitution pattern and purity of the final compound.
  • The presence of fluorine atoms influences the electronic environment, affecting reactivity and requiring careful optimization of reaction conditions.

Q & A

Q. What are the standard synthetic routes for preparing N1-ethyl-4,5-difluorobenzene-1,2-diamine?

The compound is typically synthesized via multi-step reactions starting from fluorinated aniline derivatives. For example:

  • Step 1 : Acetylation of 3,4-difluoroaniline to protect amine groups.
  • Step 2 : Nitration, hydrolysis, and reduction to yield 4,5-difluorobenzene-1,2-diamine.
  • Step 3 : Ethylation via nucleophilic substitution using ethylating agents (e.g., ethyl halides) under basic conditions .
  • Step 4 : Cyclization or functionalization, as seen in benzotriazole derivatives using NaNO₂/HCl .

Key Considerations : Optimize reaction stoichiometry and temperature to minimize side products like geometric isomers .

Q. How is the purity and structure of this compound validated?

  • Nuclear Magnetic Resonance (NMR) : Analyze δ values for fluorine and proton environments (e.g., δ 8.09 ppm for aromatic protons, δ 2.54 ppm for ethyl groups) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., EI-MS or MALDI-MS) to verify molecular weight and fragmentation patterns .
  • Chromatography : Use HPLC or silica column chromatography to isolate isomers or impurities, especially when yields are low .

Q. What are the stability considerations for storing fluorinated diamine derivatives?

  • Temperature : Store at -20°C or below to prevent degradation.
  • Light Sensitivity : Protect from UV exposure to avoid photochemical reactions.
  • Moisture Control : Use desiccants to prevent hydrolysis of amine groups .

Advanced Research Questions

Q. How can conflicting NMR data for ethylated fluorobenzene derivatives be resolved?

Conflicting NMR signals may arise from:

  • Dynamic Exchange : Fluorine atoms or ethyl groups causing signal splitting. Use variable-temperature NMR to study exchange processes.
  • Isomerism : Geometric isomers (e.g., cis/trans) can be distinguished via 2D NMR (COSY, NOESY) .
  • Solvent Effects : Compare spectra in polar (CDCl₃) vs. non-polar solvents to identify solvent-dependent shifts .

Q. What strategies improve yields in cyclization reactions involving fluorinated diamines?

Low yields in cyclization (e.g., benzotriazole formation) may result from:

  • Side Reactions : Competing oxidation or over-nitrosation. Use controlled NaNO₂ equivalents and monitor reaction progress via TLC .
  • Catalyst Optimization : Replace traditional acid catalysts (HCl) with milder alternatives (e.g., acetic acid) to reduce decomposition .
  • Purification : Employ gradient HPLC for challenging separations, as seen in Ruthenium complex syntheses .

Q. How does fluorination impact the electronic properties of diamine-derived coordination complexes?

Fluorine atoms:

  • Increase Electrophilicity : Enhance ligand-metal binding via electron-withdrawing effects.
  • Modulate Redox Potentials : Fluorinated ligands in Ruthenium complexes show shifted redox peaks in cyclic voltammetry .
  • Enhance Photostability : Fluorine substitution reduces photodegradation in solar cell materials .

Q. What methodologies address contradictions in reported reaction pathways for diamine derivatives?

  • Comparative Studies : Replicate divergent methods (e.g., Route A vs. Route B for Ruthenium complexes) to identify critical variables (e.g., solvent, catalyst) .
  • Kinetic Analysis : Use stopped-flow spectroscopy to track intermediate formation and validate proposed mechanisms .
  • Computational Modeling : DFT calculations can predict favorable pathways and reconcile experimental discrepancies .

Q. How is this compound utilized in advanced material synthesis?

  • Carbon Quantum Dots (CQDs) : Acts as a fluorine dopant via hydrothermal methods, enhancing nonlinear optical properties .
  • Polymer Solar Cells : Serves as a precursor for low-cost, high-efficiency donor materials (e.g., PTQ10) due to its electron-deficient aromatic core .
  • Coordination Polymers : Forms stable ligands for transition-metal complexes with applications in catalysis and photonics .

Methodological Notes

  • Synthesis Optimization : Always screen bases (KOH vs. NaOH) and solvents (DMF vs. acetonitrile) to improve regioselectivity .
  • Data Validation : Cross-reference NMR/MS data with computational tools (e.g., ChemDraw Predict) to confirm assignments .
  • Safety Protocols : Use inert atmospheres for reactions involving volatile fluorinated intermediates .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N1-ethyl-4,5-difluorobenzene-1,2-diamine

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